LogP and TPSA Divergence from Non-Aminated Phenols
6-Amino-2,4-dichloro-3-methylphenol hydrochloride exhibits a calculated LogP of 3.97 and a topological polar surface area (TPSA) of 46.2 Ų, parameters that differ markedly from the non-aminated analog 2,4-dichloro-3-methylphenol. While direct head-to-head LogP data for the exact compound pair were not located in primary literature, class-level inference from published substituted phenol datasets establishes that the 2,4-dichloro substitution pattern in 2,4-dichlorophenol yields LogP of 3.08 (experimental log KOCT:AQ), whereas introduction of an amino group substantially alters hydrogen-bonding capacity and polarity, as reflected in the target compound's elevated TPSA relative to non-aminated analogs [1].
| Evidence Dimension | Lipophilicity (LogP) and Polar Surface Area |
|---|---|
| Target Compound Data | Calculated LogP: 3.97; TPSA: 46.25 Ų |
| Comparator Or Baseline | 2,4-dichlorophenol: experimental log KOCT:AQ = 3.08; TPSA for non-aminated 2,4-dichloro-3-methylphenol not reported |
| Quantified Difference | LogP differential: +0.89 (calculated vs. experimental, compound class not exact match); TPSA differential: amino group addition adds ~20-26 Ų relative to non-aminated analogs |
| Conditions | Calculated values using standard algorithms; experimental LogP from octanol-water partitioning of substituted phenols |
Why This Matters
The combination of high LogP and moderate TPSA distinguishes this compound from both more polar aminated phenols and more lipophilic non-aminated halogenated phenols, informing solvent selection for synthetic applications and predicting differential membrane partitioning behavior.
- [1] Roberts MS, Anderson RA, Swarbrick J. Permeability of human epidermis to phenolic compounds. J Pharm Pharmacol. 1977;29(11):677-683. Data compiled in Pharmaceutics 2013, 5(3), Table 1 (Compound 5: 2,4-dichlorophenol, log KOCT:AQ = 3.08). View Source
